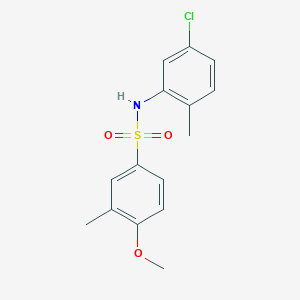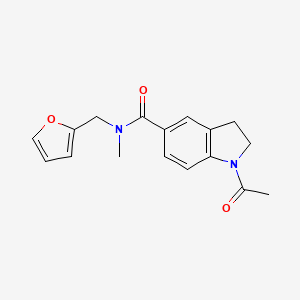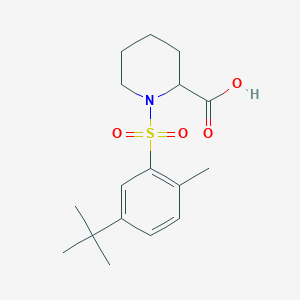
4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide, commonly known as BDEBS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 387.4 g/mol. BDEBS has been shown to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of BDEBS is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. BDEBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body. In addition, BDEBS has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
BDEBS has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase activity, as well as the induction of apoptosis in cancer cells. In addition, BDEBS has been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.
実験室実験の利点と制限
One of the main advantages of using BDEBS in laboratory experiments is its ability to selectively inhibit the activity of specific enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using BDEBS is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving BDEBS, including the development of new fluorescent probes for the detection of metal ions, the synthesis of new metal complexes using BDEBS as a ligand, and the development of new anticancer agents based on the structure of BDEBS. In addition, further research is needed to fully understand the mechanism of action of BDEBS and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide, or BDEBS, is a valuable tool for researchers in various fields of scientific research. Its ability to selectively inhibit the activity of specific enzymes makes it a valuable tool for studying the role of these enzymes in various biological processes. Further research is needed to fully understand the potential applications of BDEBS in various fields of scientific research.
合成法
The synthesis of BDEBS involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 2,4-dimethylphenylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain the pure compound.
科学的研究の応用
BDEBS has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a potential anticancer agent. In addition, BDEBS has been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.
特性
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-21-16-10-13(6-7-14(16)17)22(19,20)18-15-8-5-11(2)9-12(15)3/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVLWEMEQHXQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)






![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)
![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)


![N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7499348.png)
![N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499351.png)